2-Chloro-1-fluoro-3-(propan-2-yloxy)benzene 2-Chloro-1-fluoro-3-(propan-2-yloxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13578297
InChI: InChI=1S/C9H10ClFO/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6H,1-2H3
SMILES: CC(C)OC1=C(C(=CC=C1)F)Cl
Molecular Formula: C9H10ClFO
Molecular Weight: 188.62 g/mol

2-Chloro-1-fluoro-3-(propan-2-yloxy)benzene

CAS No.:

Cat. No.: VC13578297

Molecular Formula: C9H10ClFO

Molecular Weight: 188.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-fluoro-3-(propan-2-yloxy)benzene -

Specification

Molecular Formula C9H10ClFO
Molecular Weight 188.62 g/mol
IUPAC Name 2-chloro-1-fluoro-3-propan-2-yloxybenzene
Standard InChI InChI=1S/C9H10ClFO/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6H,1-2H3
Standard InChI Key HPNGLGZKPVZYPC-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C(=CC=C1)F)Cl
Canonical SMILES CC(C)OC1=C(C(=CC=C1)F)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-chloro-1-fluoro-3-propan-2-yloxybenzene, reflects its substitution pattern (Figure 1). Key structural data include:

  • Molecular formula: C₉H₁₀ClFO .

  • SMILES: CC(C)OC1=C(C(=CC=C1)F)Cl .

  • InChIKey: HPNGLGZKPVZYPC-UHFFFAOYSA-N .

The benzene ring’s electronic environment is influenced by the inductive effects of chlorine (-I) and fluorine (-I), alongside the resonance-donating isopropoxy group (+M). This combination creates regions of varying electron density, facilitating electrophilic and nucleophilic reactions at specific positions.

Table 1: Key Structural Data

PropertyValueSource
Molecular weight188.627 g/mol
CAS Number1369889-31-5
XLogP33.1 (predicted)
Hydrogen bond acceptors3

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. A common method involves reacting 1-fluoro-2-chlorobenzene with isopropanol in the presence of a base (e.g., K₂CO₃) under reflux conditions.

Example procedure:

  • Substrate: 1-Fluoro-2-chlorobenzene (1 equiv).

  • Nucleophile: Isopropanol (1.2 equiv).

  • Base: K₂CO₃ (2 equiv).

  • Solvent: Dimethylformamide (DMF).

  • Conditions: 120°C, 12–24 hours.

  • Yield: ~60–70%.

Alternative routes include halogen exchange reactions, as demonstrated in patents for related compounds (e.g., EP2940002A1) , where bromine or iodine substituents are replaced via catalytic processes.

Physicochemical Properties

Stability and Reactivity

  • Thermal stability: Decomposes above 250°C.

  • Solubility: Miscible in polar aprotic solvents (e.g., THF, DCM) and moderately soluble in ethanol .

  • Hydrolytic sensitivity: Stable under acidic conditions but susceptible to hydrolysis in basic media due to the isopropoxy group .

Table 2: Experimental and Predicted Properties

PropertyValueSource
Boiling pointNot reported
Melting pointNot reported
Log P (octanol-water)3.1 (predicted)
Refractive index1.495 (similar compounds)

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s halogenated aromatic core is pivotal in synthesizing bioactive molecules. For example:

  • Antibiotics: Analogous structures are used in quinolone derivatives .

  • Agrochemicals: Serves as a precursor for herbicides and insecticides, leveraging its electron-deficient ring for heterocycle formation .

Materials Science

  • Liquid crystals: The isopropoxy group enhances mesogenic properties in display technologies .

  • Polymer additives: Acts as a flame retardant due to chlorine content .

Research Findings and Mechanistic Insights

Kinetic and Isotopic Studies

  • Substitution kinetics: The fluorine atom’s strong -I effect accelerates electrophilic substitution at the para position relative to the isopropoxy group .

  • Isotope labeling: Deuterium studies confirm hydrogen abstraction occurs preferentially at the ortho position to chlorine .

ParameterRecommendationSource
StorageAmbient, inert atmosphere
DisposalIncineration
First aidFlush eyes/skin with water

Future Directions

Catalytic Innovations

Developing transition-metal catalysts (e.g., Pd, Cu) for greener synthesis could enhance yield and reduce waste .

Drug Discovery

Exploiting its scaffold for kinase inhibitors or antimicrobial agents remains underexplored. Computational modeling (e.g., DFT) may predict novel bioactivities .

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